Bisdequalinium chloride
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Overview
Description
Bisdequalinium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is structurally characterized by two aminoquinaldinium rings connected by a long hydrophobic hydrocarbon chain. This compound is used as an antiseptic and disinfectant in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisdequalinium chloride involves the reaction of decamethylene dibromide with 4-aminoquinaldine in the presence of a base. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromide ions are replaced by the quinaldinium groups. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various functionalized quinaldinium compounds.
Scientific Research Applications
Bisdequalinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use in treating bacterial and fungal infections, as well as its role in drug delivery systems.
Industry: Utilized as a disinfectant in various industrial processes, including water treatment and surface sterilization
Mechanism of Action
The antimicrobial activity of bisdequalinium chloride is attributed to its interaction with the bacterial cytoplasmic membrane. It disrupts membrane integrity, leading to increased permeability and leakage of cellular contents. This compound also interferes with protein synthesis by denaturing ribosomal proteins and precipitating nucleic acids. Additionally, this compound has been shown to inhibit certain kinases and modulate ion channels, contributing to its broad-spectrum activity .
Comparison with Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with similar antimicrobial properties but a different structural configuration.
Benzalkonium chloride: A widely used disinfectant with a simpler structure and different spectrum of activity.
Cetylpyridinium chloride: An antiseptic with a similar mode of action but different chemical structure
Uniqueness: Bisdequalinium chloride stands out due to its dual quinaldinium structure, which enhances its antimicrobial efficacy and allows for a broader range of applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
52951-36-7 |
---|---|
Molecular Formula |
C40H58Cl2N4 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene;dichloride |
InChI |
InChI=1S/C40H56N4.2ClH/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;;/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H |
InChI Key |
ZTPJEWMQRZXADZ-UHFFFAOYSA-N |
SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-] |
Synonyms |
is-dequalinium bisdequalinium bisdequalinium bromide bisdequalinium chloride bisdequalinium diacetate bisdequalinium dibromide bisdequalinium dichloride N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride) Salvisol Salvizol |
Origin of Product |
United States |
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